

# An In-depth Technical Guide to 3-Oxopropanenitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Oxopropanenitrile

Cat. No.: B1221605

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Oxopropanenitrile** (also known as cyanoacetaldehyde). As a versatile bifunctional molecule, it serves as a critical building block in organic synthesis, particularly for the construction of diverse heterocyclic systems with potential pharmacological applications.

## Core Chemical and Physical Properties

**3-Oxopropanenitrile** ( $C_3H_3NO$ ) is a colorless liquid at room temperature characterized by the presence of both a nitrile and a ketone functional group.<sup>[1]</sup> This unique structure imparts significant reactivity, making it a valuable intermediate in various chemical transformations.<sup>[2]</sup>

Table 1: Physicochemical Properties of **3-Oxopropanenitrile**

Property	Value	Reference
CAS Number	6162-76-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>3</sub> H <sub>3</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	69.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	3-oxopropanenitrile	<a href="#">[1]</a>
Synonyms	Cyanoacetaldehyde	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.0 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Boiling Point	166.2 ± 23.0 °C at 760 mmHg	<a href="#">[3]</a>
Flash Point	54.3 ± 22.6 °C	<a href="#">[3]</a>
Vapor Pressure	1.8 ± 0.3 mmHg at 25°C	<a href="#">[3]</a>
LogP	-0.68	<a href="#">[3]</a>
SMILES	C(C=O)C#N	<a href="#">[1]</a>
InChI Key	ZMMOYIXZGHJMNI- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Reactivity and Applications

The dual functionality of **3-oxopropanenitrile** allows it to participate in a wide array of chemical reactions, making it a cornerstone reagent in synthetic chemistry.

- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.  
[\[1\]](#)
- Condensation Reactions: It readily reacts with amines and alcohols to form imines and ethers, respectively.[\[1\]](#)
- Cyclization: The compound is a key precursor for synthesizing a multitude of heterocyclic systems, including pyridines, pyrans, thiophenes, and thiazoles.[\[1\]](#)[\[2\]](#) These reactions are often mediated by acids or bases.[\[1\]](#)

- Gewald Reaction: It is a fundamental reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[2]

Due to its versatility, **3-oxopropanenitrile** and its derivatives are extensively used in medicinal chemistry to create novel molecules with potential pharmacological activities, such as antimicrobial and anticancer properties.[1][2]

## Experimental Protocols: Synthesis Methodologies

Several methods have been developed for the synthesis of **3-oxopropanenitrile** and its derivatives. The choice of method often depends on the desired scale, purity, and available starting materials.

### Protocol 1: Electrophilic Cyanoacetylation of Heterocycles

This method provides a direct route for introducing a cyanoacetyl group onto heterocyclic and aromatic systems.[2]

- Objective: To synthesize heterocyclic **3-oxopropanenitriles**.
- Reagents:
  - Heterocyclic or aromatic substrate
  - Cyanoacetic acid
  - Acetic anhydride or trifluoroacetic anhydride
  - Magnesium perchlorate dihydrate ( $Mg(ClO_4)_2 \cdot 2H_2O$ ) as a catalyst
- Procedure:
  - Generate a mixed anhydride in situ by reacting cyanoacetic acid with an excess of acetic anhydride or trifluoroacetic anhydride.
  - In a separate reaction vessel, dissolve the heterocyclic substrate and the  $Mg(ClO_4)_2 \cdot 2H_2O$  catalyst in a suitable solvent.

- Add the freshly prepared mixed anhydride to the substrate solution.
- The activated anhydride undergoes an electrophilic attack on the heterocyclic substrate.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and perform an appropriate work-up and purification to isolate the desired **3-oxopropanenitrile** derivative.[4]

#### Protocol 2: Acylation of Active Nitriles

This approach involves the condensation of active nitriles, such as acetonitrile, with esters or lactones using a strong base.[2]

- Objective: To synthesize various  $\beta$ -ketonitriles.
- Reagents:
  - Acetonitrile (or other active nitrile)
  - Ester or lactone (e.g., ethyl cinnamate)
  - Potassium tert-butoxide (KOt-Bu)
  - Ethereal solvent (e.g., THF, diethyl ether)
- Procedure:
  - In a flame-dried, inert-atmosphere flask, dissolve the active nitrile in the ethereal solvent.
  - Add potassium tert-butoxide to the solution to generate the nucleophilic nitrile anion.
  - Slowly add the ester or lactone to the reaction mixture at ambient temperature.
  - Allow the reaction to stir until completion, as monitored by TLC.
  - Perform an acidic work-up to neutralize the base and protonate the product.

- Extract the product with an organic solvent and purify using techniques such as column chromatography or distillation. This method has been used to synthesize derivatives like **2-propyl-3-oxopropanenitrile** with yields between 68% and 76%.[\[2\]](#)

### Protocol 3: Lithium-Mediated Cyanation

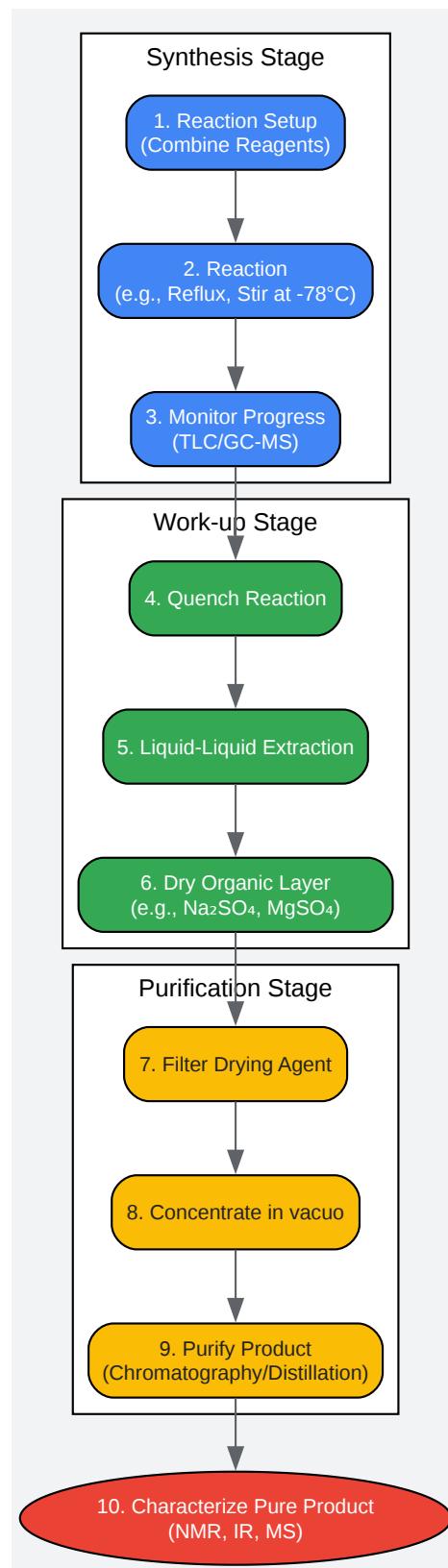
This protocol utilizes a strong organolithium base to deprotonate acetonitrile, creating a highly nucleophilic species for reaction with electrophiles.[\[1\]](#)

- Objective: To synthesize **3-oxopropanenitrile** derivatives from methyl esters.
- Reagents:
  - Acetonitrile
  - n-Butyllithium (n-BuLi)
  - Methyl carboxylate ester
  - Tetrahydrofuran (THF)
- Procedure:
  - Set up a reaction flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.
  - Add dry THF and acetonitrile to the flask.
  - Slowly add n-butyllithium to the solution. The strong base deprotonates acetonitrile to generate the lithiated nitrile species.[\[1\]](#)
  - After stirring for a short period, add the methyl carboxylate ester to the reaction mixture.
  - The lithiated nitrile undergoes nucleophilic addition to the ester carbonyl.[\[1\]](#)
  - Allow the reaction to proceed at -78 °C, then warm to room temperature.

- Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).
- Extract the product and purify as required. This method offers excellent functional group tolerance and can proceed under mild conditions.[\[1\]](#)

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a **3-oxopropanenitrile** derivative, applicable to many of the protocols described.

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Caption: Generalized workflow for the synthesis and purification of **3-Oxopropanenitrile** derivatives.

## Safety and Handling

**3-Oxopropanenitrile** and its derivatives are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible.[5]
- Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin, eyes, and clothing.[5] Keep the compound away from heat, sparks, and open flames.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended. [10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221605#chemical-properties-of-3-oxopropanenitrile]

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